molecular formula C11H18O2 B6267966 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 54431-94-6

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B6267966
CAS RN: 54431-94-6
M. Wt: 182.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid, also known as MCPH, is a cyclic carboxylic acid, which is derived from cyclohexene. It is a colourless, odourless, crystalline solid, and is used in various scientific applications. MCPH is a versatile compound that can be used as a starting material for the synthesis of other compounds, or as a reagent in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds.

Scientific Research Applications

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in various reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Grignard reaction. In addition, it is used in the synthesis of polymers and other organic compounds.

Mechanism of Action

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is a cyclic carboxylic acid, which is derived from cyclohexene. It is a colourless, odourless, crystalline solid, and is used in various scientific applications. 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is a versatile compound that can be used as a starting material for the synthesis of other compounds, or as a reagent in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have anti-cancer properties, as well as to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile compound, which can be used as a starting material for the synthesis of other compounds, or as a reagent in various reactions. Additionally, it is a colourless, odourless, crystalline solid, which makes it easy to work with. One limitation is that it is a cyclic carboxylic acid, which can be corrosive and can cause skin irritation.

Future Directions

There are a number of potential future directions for the use of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid. Additionally, further research could be done to explore the biochemical and physiological effects of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid, as well as its mechanism of action. Finally, further research could be done to develop new laboratory experiments utilizing 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid.

Synthesis Methods

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Grignard reaction. In the Diels-Alder reaction, a diene and a dienophile react in the presence of a Lewis acid to form a cyclic product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkenyl phosphonium salt, which is then hydrolyzed to the desired product. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl magnesium halide, which is then hydrolyzed to the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid involves the conversion of a cyclohexene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Methylmagnesium bromide", "Isopropylmagnesium chloride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with methylmagnesium bromide to form 1-methylcyclohexene.", "1-methylcyclohexene is reacted with isopropylmagnesium chloride to form 1-methyl-4-(propan-2-yl)cyclohexene.", "1-methyl-4-(propan-2-yl)cyclohexene is reacted with carbon dioxide in the presence of a catalyst to form 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid.", "The carboxylic acid is then purified through a series of acid-base extractions using hydrochloric acid and sodium hydroxide, followed by recrystallization from ethanol and diethyl ether to obtain the final product." ] }

CAS RN

54431-94-6

Product Name

1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.